molecular formula C7H7NO5 B8122656 3,4-Dihydroxy-2-nitrobenzyl alcohol

3,4-Dihydroxy-2-nitrobenzyl alcohol

Cat. No.: B8122656
M. Wt: 185.13 g/mol
InChI Key: OLAYODWDHPTDGW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-nitrobenzyl alcohol is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-nitrobenzyl alcohol typically involves the nitration of catechol (1,2-dihydroxybenzene) followed by reduction and subsequent protection of the hydroxyl groups. One common method involves the following steps:

    Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,4-dihydroxy-2-nitrobenzene.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Protection: The hydroxyl groups are protected using a suitable protecting group, such as a benzyl group, to prevent unwanted side reactions.

    Oxidation: The amino group is oxidized back to a nitro group using an oxidizing agent like hydrogen peroxide.

    Deprotection: Finally, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

    Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

3,4-Dihydroxy-2-nitrobenzyl alcohol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-nitrobenzyl alcohol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzyl alcohol: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrobenzyl alcohol: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.

    4-Nitrocatechol: Similar structure but lacks the benzyl alcohol moiety.

Uniqueness

3,4-Dihydroxy-2-nitrobenzyl alcohol is unique due to the presence of both hydroxyl and nitro groups on the benzyl alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(hydroxymethyl)-3-nitrobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAYODWDHPTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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